molecular formula C16H25F2N3O4 B13192723 tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate

tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate

Cat. No.: B13192723
M. Wt: 361.38 g/mol
InChI Key: JWZMZEKOFKWVOA-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative featuring a tert-butyl group, a 3-hydroxycyclohexyl moiety, and a 1,2,4-oxadiazole ring substituted with a 1,1-difluoroethyl group. The oxadiazole heterocycle is known for its metabolic stability and hydrogen-bonding capabilities, making it a common scaffold in medicinal chemistry for targeting enzymes or receptors . The difluoroethyl substituent introduces electronegativity and lipophilicity, which may enhance membrane permeability and modulate interactions with hydrophobic binding pockets.

Its synthesis likely involves sequential functionalization of the oxadiazole core, followed by cyclohexyl ring modification and carbamate protection.

Properties

Molecular Formula

C16H25F2N3O4

Molecular Weight

361.38 g/mol

IUPAC Name

tert-butyl N-[3-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-hydroxycyclohexyl]carbamate

InChI

InChI=1S/C16H25F2N3O4/c1-14(2,3)24-13(22)19-10-6-5-7-16(23,8-10)9-11-20-12(21-25-11)15(4,17)18/h10,23H,5-9H2,1-4H3,(H,19,22)

InChI Key

JWZMZEKOFKWVOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)(CC2=NC(=NO2)C(C)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate typically involves multiple steps One common approach starts with the preparation of the oxadiazole ring, which is then functionalized with a difluoroethyl group This intermediate is subsequently reacted with a hydroxycyclohexyl derivative under specific conditions to form the desired product

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Cold-chain transportation and storage are essential to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The difluoroethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include ketones, reduced oxadiazole derivatives, and substituted analogs of the original compound.

Scientific Research Applications

tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets. The difluoroethyl-substituted oxadiazole ring is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in disease pathways. The hydroxycyclohexyl moiety may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate with structurally related compounds, emphasizing differences in substituents, physicochemical properties, and biological relevance:

Compound Key Structural Features Molecular Formula Notable Properties Biological Relevance
Target Compound 1,2,4-oxadiazole with 1,1-difluoroethyl; hydroxycyclohexyl; tert-butyl carbamate C₁₇H₂₄F₂N₃O₄ Enhanced polarity (hydroxy group); moderate lipophilicity (difluoroethyl) Potential enzyme inhibition (e.g., kinases) due to oxadiazole scaffold
tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate 1,2,4-oxadiazole with trifluoromethyl; lacks cyclohexyl and hydroxyl groups C₁₀H₁₄F₃N₃O₃ Higher lipophilicity (CF₃ vs. difluoroethyl); reduced hydrogen-bonding capacity Used in agrochemicals/pharmaceuticals; CF₃ enhances metabolic stability
Thiazol-5-ylmethyl carbamate derivatives Thiazole core instead of oxadiazole; hydroperoxypropan-2-yl substituent Varies Thiazole’s sulfur atom increases polarizability; hydroperoxy group adds reactivity Antibacterial candidates (thiazole’s role in disrupting bacterial membranes)

Key Observations :

Substituent Effects: The trifluoromethyl group in the analog from increases lipophilicity (logP) compared to the 1,1-difluoroethyl group in the target compound. This difference may influence pharmacokinetics (e.g., blood-brain barrier penetration) .

Heterocycle Comparison :

  • 1,2,4-Oxadiazole (target compound) vs. Thiazole (): Oxadiazoles are more electronegative and resistant to hydrolysis, whereas thiazoles offer sulfur-mediated interactions (e.g., metal coordination) .

Database Relevance: Compounds like these are cataloged in PubChem and ChemSpider (Table 5, ), enabling virtual screening for bioactivity. The target compound’s structural uniqueness may yield lower Tanimoto similarity scores (<0.5) against common oxadiazole libraries, suggesting novel pharmacophores .

Synthetic Accessibility :

  • The trifluoromethyl analog is commercially available (CAS: 1956437-61-8), whereas the target compound’s synthesis may require multistep optimization due to its cyclohexyl hydroxyl group.

Research Implications

Future studies should prioritize:

  • Crystallographic analysis (using SHELX ) to resolve conformational preferences.
  • Virtual screening across databases like Zinc or ChEMBL to predict target engagement.
  • In vitro assays comparing inhibitory potency against kinase or protease targets with analogs.

Biological Activity

tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structure that includes a tert-butyl carbamate group, an oxadiazole moiety, and a cyclohexyl ring. The biological activity of this compound is particularly relevant in the context of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C16H25F2N3O4, with a molecular weight of 361.38 g/mol. Its IUPAC name is as follows:

tert butyl N 3 3 1 1 difluoroethyl 1 2 4 oxadiazol 5 yl methyl 3 hydroxycyclohexylcarbamate\text{tert butyl N 3 3 1 1 difluoroethyl 1 2 4 oxadiazol 5 yl methyl 3 hydroxycyclohexyl}\text{carbamate}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to tert-butyl derivatives. For instance, research on a series of phenylthiazole derivatives with a tert-butyl moiety demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. These studies showed minimum inhibitory concentrations (MICs) as low as 4 μg/mL against MRSA strains .

The oxadiazole moiety in the compound is believed to enhance its biological activity by interfering with microbial cell wall synthesis and exhibiting broad-spectrum antimicrobial properties. The presence of the difluoroethyl group may also contribute to increased lipophilicity and membrane penetration, which are critical for antimicrobial efficacy.

Anticancer Activity

In addition to its antimicrobial properties, the compound's structural components suggest potential anticancer activity. Tert-butyl groups are known to increase the hydrophobicity of molecules, which can enhance their ability to penetrate cell membranes. Preliminary toxicity assessments indicate that compounds with similar structures maintain high cell viability at concentrations significantly above their MICs . This characteristic is crucial for developing therapeutic agents that minimize toxicity while maximizing efficacy.

Structure-Activity Relationship (SAR)

A detailed investigation into the SAR of related compounds has revealed that modifications to the oxadiazole ring and the cyclohexyl substituents significantly affect biological activity. For example:

CompoundStructureMIC against MRSA (μg/mL)Toxicity (MCF-7 cells)
Compound 20[Structure]4100% viability at 32 μg/mL
Lead Compound 1a[Structure]4Viability not specified

This table illustrates how specific structural features influence both antimicrobial potency and cytotoxicity profiles.

Metabolic Stability

Metabolic simulations using PK-Sim software have suggested that compounds similar to this compound exhibit favorable pharmacokinetic properties. The expected half-life (t1/2t_{1/2}) for lead compounds was estimated at approximately 20 minutes; however, modifications in structure led to improvements in metabolic resistance and longer durations of action against target pathogens .

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